molecular formula C10H12O3 B13815371 2-Hydroxy-4-methoxy-3,6-dimethylbenzaldehyde

2-Hydroxy-4-methoxy-3,6-dimethylbenzaldehyde

Cat. No.: B13815371
M. Wt: 180.20 g/mol
InChI Key: KDUUURSYZCGUBI-UHFFFAOYSA-N
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Description

2-Hydroxy-4-methoxy-3,6-dimethylbenzaldehyde is an organic compound with the molecular formula C10H12O3. It is known for its aromatic properties and is often used in various chemical reactions and industrial applications. This compound is also referred to as Rhizonaldehyde and has a molecular weight of 180.2 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-4-methoxy-3,6-dimethylbenzaldehyde typically involves the formylation of electron-rich aromatic compounds. One common method is the Vilsmeier-Haack reaction, which uses dimethylformamide (DMF) and phosphorus oxychloride (POCl3) as reagents . The reaction conditions usually involve heating the mixture to a specific temperature to facilitate the formylation process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The reaction parameters, such as temperature, pressure, and reagent concentration, are carefully controlled to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-4-methoxy-3,6-dimethylbenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Hydroxy-4-methoxy-3,6-dimethylbenzaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Hydroxy-4-methoxy-3,6-dimethylbenzaldehyde involves its interaction with specific molecular targets. For instance, as a tyrosinase inhibitor, it binds to the active site of the enzyme, preventing the oxidation of tyrosine to melanin. This inhibition can lead to reduced melanin production, making it useful in cosmetic applications . The compound’s antimicrobial activity is attributed to its ability to disrupt bacterial cell walls and interfere with essential metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydroxy-4-methoxy-3,6-dimethylbenzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both methoxy and hydroxy groups, along with the dimethyl substitutions, makes it a versatile compound in various chemical reactions and applications .

Properties

Molecular Formula

C10H12O3

Molecular Weight

180.20 g/mol

IUPAC Name

2-hydroxy-4-methoxy-3,6-dimethylbenzaldehyde

InChI

InChI=1S/C10H12O3/c1-6-4-9(13-3)7(2)10(12)8(6)5-11/h4-5,12H,1-3H3

InChI Key

KDUUURSYZCGUBI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1C=O)O)C)OC

Origin of Product

United States

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